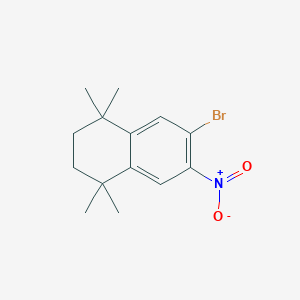
Ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 It belongs to the class of oxiranes, which are three-membered cyclic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 2-ethyl-3-methyl-3-isopropyl-2-oxirane-2-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of epoxidation reactions, where an alkene is converted into an oxirane using an oxidizing agent such as a peracid.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-methyloxirane: A simpler oxirane with similar reactivity but lacking the ester functional group.
2-Isopropyl-3-methyloxirane: Another oxirane with a different substitution pattern, affecting its reactivity and applications.
2-Ethyl-2-methyloxirane: Similar in structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
Ethyl 2-ethyl-3-isopropyl-3-methyloxirane-2-carboxylate is unique due to its combination of an oxirane ring and an ester functional group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl 2-ethyl-3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-6-11(9(12)13-7-2)10(5,14-11)8(3)4/h8H,6-7H2,1-5H3 |
Clé InChI |
HMBQFCJPPAEBIC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)(C)C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



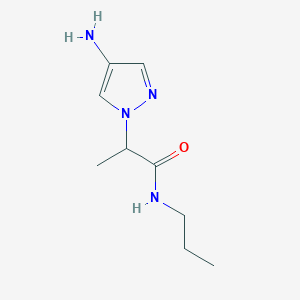
![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
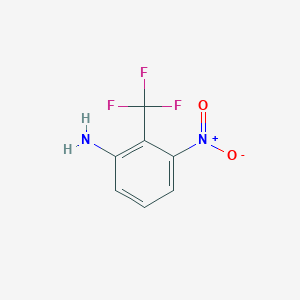
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)

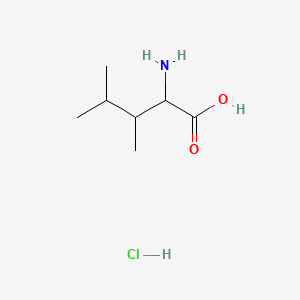
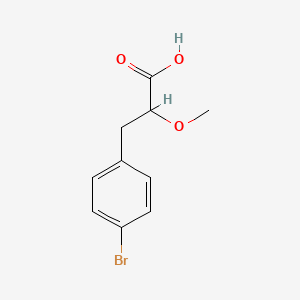
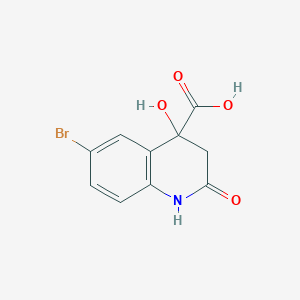

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
